molecular formula C7H14Cl2N4 B2400504 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride CAS No. 2172052-72-9

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2400504
CAS No.: 2172052-72-9
M. Wt: 225.12
InChI Key: JZMASEMPQILDBS-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H12N4.2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

    Reagents: Cyclopropyl azide and propargylamine

    Catalyst: Copper(I) iodide (CuI)

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid at room temperature

    Reduction: NaBH4 in methanol at 0°C

    Substitution: Alkyl halides in the presence of a base such as triethylamine (TEA) at room temperature

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxide derivatives

    Reduction: Formation of reduced triazole derivatives

    Substitution: Formation of N-alkylated or N-acylated triazole derivatives

Scientific Research Applications

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide
  • 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
  • 1-(2-Cyclohexyl-2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

Uniqueness

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the triazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-cyclopropyltriazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-3-4-11-5-7(9-10-11)6-1-2-6;;/h5-6H,1-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMASEMPQILDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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